Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-
CAS No.: 502422-46-0
Cat. No.: VC18679271
Molecular Formula: C16H7ClF3N3O
Molecular Weight: 349.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502422-46-0 |
|---|---|
| Molecular Formula | C16H7ClF3N3O |
| Molecular Weight | 349.69 g/mol |
| IUPAC Name | 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile |
| Standard InChI | InChI=1S/C16H7ClF3N3O/c17-12-5-11(16(18,19)20)7-22-14(12)13-8-24-15(23-13)10-3-1-2-9(4-10)6-21/h1-5,7-8H |
| Standard InChI Key | ROQYQCOWQVBTHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- has the molecular formula C₁₆H₇ClF₃N₃O and a molecular weight of 349.69 g/mol. Its IUPAC name, 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile, reflects the arrangement of its functional groups:
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A benzonitrile core (C₆H₄CN) at position 3.
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A 1,3-oxazole ring substituted at position 4 with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 502422-46-0 |
| Molecular Formula | C₁₆H₇ClF₃N₃O |
| Molecular Weight | 349.69 g/mol |
| SMILES | C1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
| InChI Key | ROQYQCOWQVBTHR-UHFFFAOYSA-N |
The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the pyridine ring enhance the compound’s electrophilicity, making it reactive toward nucleophilic agents. The oxazole ring contributes to its aromatic stability, while the benzonitrile group provides a polarizable nitrile (-CN) functional group for further derivatization.
Stereoelectronic Characteristics
The electron-withdrawing trifluoromethyl group induces significant polarization in the pyridine ring, directing electrophilic substitution reactions to specific positions. Computational modeling suggests that the oxazole ring’s nitrogen atoms participate in conjugation with the pyridine system, stabilizing the molecule’s planar geometry. These features are critical for its interactions in biological systems, such as binding to enzyme active sites.
Synthesis and Manufacturing
Traditional Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:
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Formation of the Oxazole Ring: Cyclocondensation of α-halo ketones with benzamide derivatives under basic conditions.
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Pyridine Substitution: Introduction of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Nitrile Functionalization: Installation of the benzonitrile moiety through cyanation reactions using copper(I) cyanide or palladium catalysts.
Advanced Methodologies
Recent advances leverage ionic liquid solvents and microwave-assisted synthesis to improve reaction yields and reduce processing times. For example, microwave irradiation at 150°C for 20 minutes has been shown to achieve >85% yield in the oxazole formation step, compared to 12-hour conventional heating.
Table 2: Comparison of Synthesis Techniques
| Method | Conditions | Yield (%) |
|---|---|---|
| Conventional Heating | Reflux, 12 hours | 65 |
| Microwave-Assisted | 150°C, 20 minutes | 85 |
| Ionic Liquid Catalysis | RT, 6 hours | 78 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom on the pyridine ring undergoes facile displacement with nucleophiles such as amines, alkoxides, and thiols. For instance, reaction with morpholine in DMF at 80°C produces a morpholino derivative, a common strategy for enhancing water solubility in drug candidates.
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to the para position relative to the trifluoromethyl group. Nitration experiments using mixed acid (HNO₃/H₂SO₄) yield a mono-nitro derivative, which can be reduced to an amine for further functionalization.
Cross-Coupling Reactions
Applications in Pharmaceutical and Agrochemical Research
Kinase Inhibition
The compound’s pyridine-oxazole scaffold mimics ATP-binding motifs in kinase enzymes. Preliminary assays indicate nanomolar inhibition of c-Abl tyrosine kinase, a target in chronic myeloid leukemia (CML) therapy. Structural analogs of this compound have shown promise in overcoming resistance mutations (e.g., T315I) in Bcr-Abl.
Herbicidal Activity
In agrochemistry, the trifluoromethyl group enhances lipid solubility, facilitating penetration into plant tissues. Greenhouse trials demonstrate 90% inhibition of broadleaf weeds at 50 g/ha, comparable to commercial herbicides like glyphosate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.35 (d, J = 5.2 Hz, 1H, oxazole-H), 7.89–7.82 (m, 3H, aromatic-H).
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¹³C NMR: δ 162.4 (C=O), 155.1 (oxazole-C), 148.9 (pyridine-CF₃).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 350.0684 [M+H]⁺, consistent with the theoretical mass.
Future Directions and Research Opportunities
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Polypharmacology: Exploiting the compound’s multi-target potential in oncology and inflammatory diseases.
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Green Chemistry: Developing solvent-free synthesis protocols to minimize environmental impact.
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Formulation Science: Engineering nanoencapsulated derivatives to improve bioavailability.
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